molecular formula C16H13FN2O3 B2753947 N-(4-fluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide CAS No. 1105217-36-4

N-(4-fluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide

Cat. No. B2753947
CAS RN: 1105217-36-4
M. Wt: 300.289
InChI Key: PFRAQOFZPFEWIM-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide, commonly known as 'Furametpyr' is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the isoxazole family and is widely used in scientific research as a biochemical tool.

Scientific Research Applications

Anticonvulsant Activity

N-(4-fluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide and its derivatives have been evaluated for their anticonvulsant activities. One study highlighted the significant anticonvulsant effects of alpha-acetamido-N-benzylacetamide derivatives, including compounds with a furan-2-yl group, which showed excellent protection against maximal electroshock-induced seizures in mice. These findings suggest stringent steric and electronic requirements for maximal activity, with one derivative, (R)-(-)-alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide, displaying outstanding activity, rivalling that of phenytoin (Kohn et al., 1993).

Antimicrobial Activity

Research on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives has shown promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains. This indicates the potential of such compounds in addressing antimicrobial resistance, a major global health issue (Anuse et al., 2019).

Potential Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance, novel fluorosubstituted benzo[b]pyran derivatives have been tested against human cancer cell lines (lung, breast, and CNS cancer), showing significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, compounds derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have demonstrated effective antitubercular activity, highlighting the broad therapeutic potential of these chemical frameworks (Kantevari et al., 2011).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-12-5-3-11(4-6-12)10-18-16(20)9-13-8-15(22-19-13)14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRAQOFZPFEWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide

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